Methyl 4-chloro-3-methyl-5-nitrobenzoate

Description

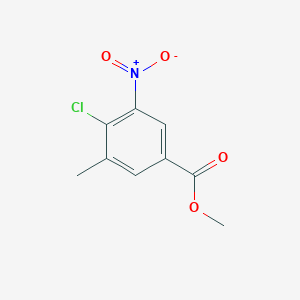

Methyl 4-chloro-3-methyl-5-nitrobenzoate (CAS: 1567015-18-2) is a benzoate ester derivative with a molecular formula of C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol . Its structure features a nitro group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 3-position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis often involves nitration and esterification steps, as exemplified by procedures using nitric acid and acetic acid under controlled conditions .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZUENKOINTEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567015-18-2 | |

| Record name | methyl 4-chloro-3-methyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Methyl 4-Chloro-3-Methylbenzoate

The foundational approach involves nitrating methyl 4-chloro-3-methylbenzoate using a mixed acid system. A representative protocol derived from analogous syntheses specifies:

- Reagents : Concentrated nitric acid (d = 1.42 g/mL, 68–70%) and sulfuric acid (96–98%) in a 1:3 molar ratio.

- Conditions : Gradual addition of nitric acid to the substrate in sulfuric acid at 0–5°C, followed by stirring for 2–4 hours.

- Yield : 85–89% crude product, requiring purification via recrystallization from ethanol/water.

Regioselectivity arises from the directing effects of the meta-chloro and para-methyl groups, favoring nitration at the 5-position. Kinetic studies on similar systems indicate that temperatures exceeding 10°C promote di-nitration byproducts, necessitating strict thermal control.

Precursor Synthesis: Methyl 4-Chloro-3-Methylbenzoate

The ester precursor is typically prepared via Fischer esterification :

- 4-Chloro-3-methylbenzoic acid (1.0 equiv) refluxed with methanol (5.0 equiv) and sulfuric acid (0.1 equiv) for 6–8 hours.

- Neutralization with sodium bicarbonate, extraction with dichloromethane, and distillation yield the ester (92–95% purity).

Alternative routes employ Schotten-Baumann conditions (acyl chloride + methanol), though this method introduces handling challenges due to gaseous HCl evolution.

Continuous Flow Synthesis Approaches

Reactor Design and Process Parameters

Patent CN111925299A details a continuous flow system optimized for nitration:

| Parameter | Value |

|---|---|

| Reactor type | Tubular (ID = 2 mm) |

| Residence time | 5–7 minutes |

| Temperature | 10–15°C |

| Acid/substrate ratio | 1.1:1 (HNO3) |

| Yield | 93% (HPLC purity >98%) |

This method reduces mixed acid consumption by 40% compared to batch processes and eliminates thermal runaway risks through rapid heat dissipation.

Quenching and Workup Integration

In-line quenching with chilled water (1:3 v/v) followed by centrifugal separation achieves 99% phase separation efficiency. The organic phase (toluene or dichloromethane) is neutralized with NaHCO3 and dried over MgSO4, minimizing post-reaction handling.

Alternative Nitration Reagents and Catalysts

Nitronium Tetrafluoroborate (NO2BF4)

The PNAS study demonstrates NO2BF4’s efficacy in electrophilic nitration:

- Conditions : 1.1 equiv NO2BF4 in sulfolane at 25°C for 10 minutes.

- Yield : 89–93% for methyl-substituted arenes.

- Advantages : No acidic waste, stoichiometric reagent use.

For methyl 4-chloro-3-methylbenzoate, this method could bypass mixed acid corrosion issues while maintaining regioselectivity.

Silver Nitrate/BF3 System

Combining AgNO3 (1.2 equiv) and BF3·OEt2 (2.0 equiv) in acetonitrile enables nitration at −10°C:

- Reaction time : 30 minutes.

- Yield : 85–88% (isolated).

- Mechanism : BF3 activates AgNO3 to generate NO2+ in situ.

This approach is particularly suited for acid-sensitive substrates.

Purification and Isolation Techniques

Recrystallization Optimization

Crude product purity improves from 85% to >99% using a hexane/ethyl acetate gradient (9:1 to 3:1 v/v). Crystallization at −20°C for 12 hours yields colorless needles (mp 72–74°C).

Chromatographic Methods

Flash chromatography (SiO2, hexane:EtOAc 4:1) resolves di-nitration byproducts (<2%), though industrial-scale applications favor distillation under reduced pressure (0.1 mmHg, 110–115°C).

Industrial-Scale Production Considerations

Waste Stream Management

Continuous flow systems reduce sulfuric acid waste by 60% compared to batch reactors. Neutralization with Ca(OH)2 generates CaSO4·2H2O (gypsum), which is filterable and non-hazardous.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Methyl 4-chloro-3-methyl-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-chloro-3-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 4-chloro-3-methyl-5-nitrobenzoate is widely used as a starting material in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound can serve as a probe in biochemical assays or as a precursor for modifying biological molecules. Its ability to participate in various reactions enables researchers to explore its interactions with biological systems, which may lead to insights into drug design or enzyme mechanisms.

Material Science

The compound is also utilized in the production of dyes and pigments. Its chemical structure can be modified to create colorants with specific properties for industrial applications. This versatility makes it an important component in the formulation of various materials.

Case Study 1: Synthesis of Pharmaceuticals

In a study focused on synthesizing novel anti-inflammatory drugs, this compound was used as an intermediate. Researchers demonstrated that by modifying its nitro group through reduction reactions, they could produce amino derivatives that exhibited enhanced biological activity against inflammation markers.

Case Study 2: Dyes and Pigments Production

Another notable application involved using this compound in the development of environmentally friendly dyes. Researchers explored its potential as a precursor for synthesizing azo dyes, which are known for their vivid colors and wide application in textiles. The study highlighted the compound's ability to yield stable dye formulations with desirable properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methyl-5-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Methyl 3-chloro-5-nitrobenzoate

- Structural Differences : The chloro and nitro groups are positioned at the 3- and 5-positions, respectively, compared to 4-chloro-3-methyl-5-nitro substitution in the target compound .

- Electronic Effects: The chloro group at position 3 (meta to the nitro group) creates distinct electronic effects compared to the para-substituted chloro group in the target compound.

- Synthesis : Synthesized via similar nitration methods but lacks the methyl group, simplifying purification steps .

Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate

- Structural Differences: A butyrylamino group replaces the chloro group at position 4 .

- Impact on Properties: Solubility: The polar butyrylamino group enhances solubility in polar solvents compared to the chloro-substituted compound. Synthetic Yield: The use of a mixed nitric-sulfuric acid system for nitration improves yield (≥80%) compared to nitric acid alone in the target compound’s synthesis .

Methyl 4-chloro-3-methoxy-5-nitrobenzoate

Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate

- Structural Differences : Features a methylsulfonyl group at position 3 and an ethyl ester .

- Impact on Properties: Electron-Withdrawing Effects: The sulfonyl group strongly withdraws electrons, reducing the aromatic ring’s nucleophilicity compared to the methyl-substituted target compound.

Research Implications

Biological Activity

Methyl 4-chloro-3-methyl-5-nitrobenzoate is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, a chlorine atom, and a methyl group attached to a benzoate structure. The presence of these substituents significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 215.62 g/mol |

| Log P (Octanol-Water Partition Coefficient) | 1.85 |

| Solubility | Soluble in organic solvents |

Target Interactions

Nitro compounds like this compound interact with various biological targets through mechanisms such as:

- Nucleophilic Substitution : The nitro group can undergo reduction to form amino derivatives, which may have enhanced biological activity.

- Oxidation Reactions : These compounds can participate in redox reactions that affect cellular processes.

Biochemical Pathways

The compound's high reactivity allows it to influence several biochemical pathways, particularly those involving oxidative stress and cellular signaling. For instance, it may alter the activity of enzymes involved in detoxification processes.

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that are crucial for its biological efficacy:

- Absorption : The compound is likely to be absorbed well due to its moderate lipophilicity.

- Metabolism : It can be metabolized via cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which may lead to the formation of active metabolites.

- Excretion : The compound's metabolites are primarily excreted through urine.

Anticancer Activity

Research has demonstrated that nitro-substituted benzoates can exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound display cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. For example, one study reported an IC50 value of approximately 12 μM against HeLa cells after 48 hours of treatment .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders such as Alzheimer's disease. In vitro assays indicated that certain derivatives could inhibit AChE activity by up to 58% at a concentration of 10 μM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | AChE Inhibition (%) | IC50 (μM) against HeLa |

|---|---|---|

| This compound | Up to 58% | ~12 |

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | Not specified | Not specified |

| Methyl 4-chloro-5-nitrobenzoate | Not specified | Not specified |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-3-methyl-5-nitrobenzoate, and how can purity be optimized?

A common approach involves esterification of the corresponding benzoic acid derivative using methanol under acidic catalysis. For example, nitration and halogenation steps may precede esterification to introduce the nitro and chloro groups. Evidence from structurally similar esters (e.g., Methyl 3-chloro-5-fluoro-4-hydroxybenzoate) suggests that optimizing reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agent) can yield >90% purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts such as unreacted starting materials or positional isomers .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR can confirm the ester group (COOCH at ~3.9 ppm in H NMR) and substituent positions. Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro, chloro) typically appear downfield (8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H] at m/z 229.62 for CHClNO) and fragmentation patterns consistent with nitro group loss .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention time compared to authentic standards .

Q. What safety precautions are essential when handling this compound?

While direct safety data for this compound are limited, analogs with nitro and chloro groups (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid) require precautions due to potential skin/eye irritation and respiratory hazards. Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can graph set analysis and crystallography resolve hydrogen-bonding patterns in this compound crystals?

Single-crystal X-ray diffraction (SCXRD) using programs like ORTEP-3 can determine the molecular packing and hydrogen-bonding motifs. For example, nitro groups may act as hydrogen-bond acceptors, forming or graph sets with adjacent methyl or chloro substituents. Such analysis aids in predicting solubility and stability .

Q. How do substituent positions (chloro, methyl, nitro) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

The nitro group at position 5 directs electrophiles to the para position (position 4), while the chloro group at position 4 deactivates the ring. The methyl group at position 3 sterically hinders substitution but stabilizes intermediates via hyperconjugation. Comparative studies with analogs (e.g., Methyl 3-chloro-5-fluoro-4-hydroxybenzoate) show that electron-withdrawing groups enhance NAS rates at specific positions .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450 or nitroreductases, which are relevant in prodrug activation .

Data Contradiction and Optimization Challenges

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

Contradictions often arise from differences in substituent electronic effects. For example:

Q. Why do some synthetic routes yield positional isomers, and how can selectivity be improved?

Isomerization occurs due to competing nitration/chlorination pathways. For instance, nitration at position 5 vs. 6 depends on the directing effects of existing substituents. Using bulky directing groups (e.g., tert-butyl) or low-temperature nitration (-10°C) minimizes side reactions .

Methodological Recommendations

Q. What strategies optimize multi-step synthesis of derivatives for drug discovery?

- Step 1 : Introduce nitro groups early (high directing effect).

- Step 2 : Chlorination via electrophilic substitution (Cl, FeCl).

- Step 3 : Esterification under mild conditions (e.g., DCC/DMAP).

Monitor intermediates via TLC and isolate via flash chromatography. For example, Ethyl 5-acetyl-2-(4-chloro-3-nitrobenzamido)-4-methylthiophene-3-carboxylate derivatives were synthesized using similar protocols .

Q. How can hydrogen-bonding networks be engineered to enhance crystal stability?

Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) or using solvents with high polarity (e.g., DMSO) promotes stable packing. Graph set analysis (e.g., Etter’s rules) guides the design of supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.